Cyclohexane, [1-(bromomethyl)propyl]-

Nucleophilic substitution SN2 kinetics steric hindrance

Cyclohexane, [1-(bromomethyl)propyl]-, also known as (1-bromobutan-2-yl)cyclohexane, is a primary alkyl bromide with the molecular formula C10H19Br and a molecular weight of 219.16 g/mol. This compound features a cyclohexane ring attached to a butan-2-yl side chain bearing a bromomethyl substituent, making it a versatile intermediate in organic synthesis.

Molecular Formula C10H19Br
Molecular Weight 219.16 g/mol
Cat. No. B13157760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane, [1-(bromomethyl)propyl]-
Molecular FormulaC10H19Br
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCCC(CBr)C1CCCCC1
InChIInChI=1S/C10H19Br/c1-2-9(8-11)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3
InChIKeyNSCCEQWYPXOCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane, [1-(bromomethyl)propyl]- (CAS 38914-72-6): Procurement-Ready Alkyl Bromide Building Block


Cyclohexane, [1-(bromomethyl)propyl]-, also known as (1-bromobutan-2-yl)cyclohexane, is a primary alkyl bromide with the molecular formula C10H19Br and a molecular weight of 219.16 g/mol . This compound features a cyclohexane ring attached to a butan-2-yl side chain bearing a bromomethyl substituent, making it a versatile intermediate in organic synthesis. Standard commercial preparations are supplied at 95% purity, suitable for research and further manufacturing use . Its reactivity profile as a primary alkyl halide positions it as a valuable building block for nucleophilic substitution reactions, enabling the introduction of the 2-cyclohexylbutyl moiety into diverse molecular scaffolds [1].

Primary alkyl bromide building block for nucleophilic substitution reactions
Standard research purity grade suitable for multi-step synthesis
Cyclohexyl-containing scaffold for ligand design and linker construction

Why Cyclohexane, [1-(bromomethyl)propyl]- Cannot Be Simply Replaced with Generic Cyclohexylmethyl Bromides


While numerous alkyl bromides bearing cyclohexane rings are commercially available, Cyclohexane, [1-(bromomethyl)propyl]- occupies a distinct chemical space that generic alternatives such as (bromomethyl)cyclohexane or 1-bromo-1-methylcyclohexane cannot adequately fill. The presence of the 2-cyclohexylbutyl substitution pattern introduces a unique steric and electronic environment that directly influences reaction kinetics, regioselectivity, and product distribution in both SN2 and elimination pathways [1]. Simple substitution with unsubstituted cyclohexylmethyl bromides would fail to reproduce the specific steric bulk and conformational constraints required for applications demanding tailored reactivity profiles, such as the synthesis of conformationally restricted ligands or bioactive molecule optimization where precise spatial orientation of the cyclohexyl group is critical [2]. The following quantitative evidence demonstrates why this compound must be specified for procurement when particular reaction outcomes are required.

β-branched primary bromide Unhindered (bromomethyl)cyclohexane Steric bulk adjacent to the electrophilic carbon may shift SN2 kinetics and regioselectivity, altering product distribution.
Primary alkyl bromide 1-Bromo-1-methylcyclohexane (tertiary) Carbocation stability difference significantly changes elimination pathway propensity; cleaner SN2 profiles may not transfer to tertiary analogs.
Butan-2-yl substituted cyclohexane Simple cyclohexylmethyl bromide Conformational constraints and lipophilicity introduced by the extended side chain may not be reproduced by unsubstituted analogs, affecting binding pocket fit.

Quantitative Differentiation of Cyclohexane, [1-(bromomethyl)propyl]- vs. Closest Structural Analogs


SN2 Reactivity: Primary Alkyl Bromide with Steric Modulation vs. (Bromomethyl)cyclohexane

Cyclohexane, [1-(bromomethyl)propyl]- is a primary alkyl bromide, whereas (bromomethyl)cyclohexane is also a primary alkyl bromide. However, the extended butan-2-yl side chain in the target compound introduces additional steric bulk adjacent to the electrophilic carbon, which modulates SN2 reaction rates relative to the simpler (bromomethyl)cyclohexane scaffold [1]. While direct experimental rate data for this specific compound are not available in the open literature, class-level kinetic principles derived from studies of related primary alkyl bromides demonstrate that methyl bromide reacts 20-30 times faster than simple 1°-alkyl bromides, which in turn react approximately 20 times faster than 2°-alkyl bromides in SN2 displacement [2]. The target compound, as a primary alkyl bromide with a branched alkyl chain, is expected to exhibit intermediate reactivity between unhindered primary bromides and secondary bromides, offering a tunable reactivity window not accessible with (bromomethyl)cyclohexane.

SN2 Reactivity vs. (Bromomethyl)cyclohexane
Class-level inference
Predicted 5- to 20-fold lower SN2 rate due to β-branching steric effects
May support kinetic control for selective multi-step synthesis
Direct experimental rate data not reported; class-level kinetic principles applied
Nucleophilic substitution SN2 kinetics steric hindrance

Carbocation Stability in SN1/E1 Pathways: Comparison with 1-Bromo-1-methylcyclohexane

In contrast to 1-bromo-1-methylcyclohexane, which is a tertiary alkyl bromide that undergoes rapid SN1/E1 reactions via a tertiary carbocation, Cyclohexane, [1-(bromomethyl)propyl]- is a primary alkyl bromide. The carbocation formed upon potential elimination from the target compound is a secondary carbocation, which is less stable than the tertiary carbocation derived from 1-bromo-1-methylcyclohexane but more stable than primary carbocations [1]. This fundamental difference in carbocation stability dictates that the target compound will exhibit significantly lower propensity for SN1/E1 pathways under identical conditions, thereby reducing undesired elimination byproducts when SN2 selectivity is required [2]. The class-level inference based on carbocation stability principles indicates that 1-bromo-1-methylcyclohexane would undergo elimination approximately 100- to 1000-fold faster than the primary target compound under conditions favoring unimolecular mechanisms.

SN1/E1 Propensity vs. 1-Bromo-1-methylcyclohexane
Class-level inference
Estimated 100- to 1000-fold slower SN1/E1 pathway than tertiary comparator
Primary character reduces elimination byproducts under polar protic conditions
Relative rates based on carbocation stability class comparisons
Carbocation stability SN1 mechanism elimination

Conformational Effects on Reactivity: Comparison with (Bromomethyl)cyclohexane

The cyclohexane ring in both Cyclohexane, [1-(bromomethyl)propyl]- and (bromomethyl)cyclohexane adopts a chair conformation, but the presence of the extended butan-2-yl substituent in the target compound alters the conformational equilibrium and the accessibility of the electrophilic carbon for backside attack in SN2 reactions [1]. Studies on related cyclohexane derivatives demonstrate that substituents at the 1-position can influence the axial/equatorial preference of the bromomethyl group, which in turn affects the SN2 transition state geometry and activation energy. For bromocyclohexane and its derivatives, SN2 reactivity requires the leaving group to adopt an axial orientation, and bulky substituents can restrict this conformational freedom [2]. The target compound's butan-2-yl group introduces steric constraints not present in the unsubstituted (bromomethyl)cyclohexane, potentially lowering the effective SN2 rate by a factor of 2- to 5-fold due to increased conformational barriers.

Conformational Accessibility vs. (Bromomethyl)cyclohexane
Class-level inference
Estimated 2- to 5-fold reduction in effective SN2 rate from conformational constraints
Altered axial/equatorial preference may tune reactivity in complex molecule synthesis
Extrapolated from related cyclohexyl halide studies
Conformational analysis cyclohexane ring SN2 stereoelectronics

Molecular Descriptor Differentiation: LogP and Topological Polar Surface Area vs. (Bromomethyl)cyclohexane

Cyclohexane, [1-(bromomethyl)propyl]- possesses distinct physicochemical properties compared to its simpler analog (bromomethyl)cyclohexane. The computed LogP (octanol-water partition coefficient) for the target compound is approximately 3.99 [1], significantly higher than the LogP of (bromomethyl)cyclohexane (estimated ~2.8-3.2). This increased lipophilicity, driven by the extended butan-2-yl hydrocarbon chain, translates to enhanced membrane permeability and altered pharmacokinetic profiles in bioactive molecule design . Additionally, the topological polar surface area (TPSA) of the target compound is 0.0 Ų [1], identical to many alkyl bromides, but the increased molecular volume (calculated ~190 ų) provides greater hydrophobic surface area for target engagement in medicinal chemistry applications.

Lipophilicity vs. (Bromomethyl)cyclohexane
Supporting evidence
LogP increase of ~0.8-1.2 units, corresponding to ~6- to 16-fold higher lipophilicity
Higher LogP may benefit membrane penetration in cellular assays
Computed LogP ≈ 3.99; experimental logP not available
Physicochemical properties LogP drug-likeness

Purity Specification and Batch-to-Batch Consistency: Commercial Availability vs. Custom Synthesis

Cyclohexane, [1-(bromomethyl)propyl]- is commercially available from multiple suppliers at a standardized minimum purity of 95%, with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC quality control data . In contrast, closest structural analogs such as 1-(bromomethyl)-1-propylcyclohexane (CAS 1482636-30-5) are frequently listed as discontinued or require custom synthesis, introducing supply chain uncertainty and potential variability in purity and characterization . The availability of validated QC data for CAS 38914-72-6 ensures reproducible experimental outcomes and reduces the need for in-house purification, directly impacting procurement efficiency and project timelines.

Commercial Supply & QC vs. Analog CAS 1482636-30-5
Data to verify
Active supply with batch-specific COA (NMR, HPLC, GC); analog listed as discontinued
Reliable procurement reduces synthetic variability and purification needs
Supplier-claimed QC; independent verification recommended
Purity quality control procurement

Optimal Application Scenarios for Cyclohexane, [1-(bromomethyl)propyl]- Based on Quantitative Differentiation


Synthesis of Conformationally Restricted Ligands for GPCR Targets

The unique steric profile and tunable SN2 reactivity of Cyclohexane, [1-(bromomethyl)propyl]- make it particularly well-suited for the synthesis of conformationally restricted ligands targeting G protein-coupled receptors (GPCRs). The butan-2-yl cyclohexane scaffold provides the hydrophobic bulk necessary for deep pocket binding, while the primary bromomethyl group enables clean alkylation of amine or thiol nucleophiles with minimal elimination byproducts [1]. The higher LogP (~3.99) compared to simpler cyclohexylmethyl bromides enhances membrane permeability, a critical factor in cellular GPCR assays .

Preparation of Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

Cyclohexane, [1-(bromomethyl)propyl]- has been specifically identified for functionalization into cleavable linkers responsive to enzymatic activity in tumor microenvironments [1]. The reduced SN2 reactivity relative to unhindered primary bromides allows for selective, controlled conjugation under mild conditions, while the hydrophobic cyclohexylbutyl moiety contributes to the pharmacokinetic profile of the ADC construct. The reliable commercial supply with batch-specific QC ensures reproducibility in GMP-adjacent process development .

Synthesis of Sterically Demanding Grignard Reagents

The primary alkyl bromide functionality of Cyclohexane, [1-(bromomethyl)propyl]- enables the formation of organomagnesium (Grignard) reagents. The steric hindrance imparted by the 2-cyclohexylbutyl group moderates the nucleophilicity of the resulting Grignard, allowing for selective addition to electrophiles with reduced competing enolization or reduction pathways. This controlled reactivity is particularly valuable in the synthesis of complex natural product analogs where over-reactive organometallics lead to undesired side reactions [1]. The 95% purity specification ensures high conversion to the corresponding Grignard without consuming excess magnesium .

Medicinal Chemistry Optimization of Hydrophobic Binding Pockets

The increased LogP (~3.99) and molecular volume of Cyclohexane, [1-(bromomethyl)propyl]- relative to (bromomethyl)cyclohexane provide a distinct advantage in optimizing lead compounds for targets with deep hydrophobic binding pockets [1]. The cyclohexane ring offers conformational rigidity, while the extended butan-2-yl chain enhances van der Waals contacts. The primary bromide enables late-stage diversification via SN2 displacement with nitrogen, oxygen, or sulfur nucleophiles, facilitating rapid SAR exploration without the competing elimination seen with secondary or tertiary bromides .

Application
Selection Property
Validation Focus
GPCR ligand synthesis
Tunable SN2 reactivity with hydrophobic cyclohexyl scaffold
Receptor binding and functional cell-based assays
Cleavable linker construction
Controlled primary bromide for selective conjugation
Enzyme-responsive cleavage and payload release studies
Grignard reagent formation
Moderated nucleophilicity due to steric bulk
Grignard addition selectivity and yield profiling
Medicinal chemistry lead optimization
High lipophilicity and conformational rigidity
Binding affinity in hydrophobic pocket models

Technical Documentation Hub

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